molecular formula C13H15N3S B2630027 4-ethyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol CAS No. 832126-18-8

4-ethyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B2630027
M. Wt: 245.34
InChI Key: WZVZZHCETNJYMA-UHFFFAOYSA-N
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Description

The compound “4-ethyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol” is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds containing a five-membered ring with three nitrogen atoms and two carbon atoms . The compound also contains a phenyl group (a cyclic group of carbon atoms, often referred to as an aromatic ring) and a cyclopropyl group (a three-membered ring of carbon atoms).


Molecular Structure Analysis

The molecular formula of this compound is C13H15N3S, indicating it contains 13 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 1 sulfur atom . The exact structure would depend on the arrangement of these atoms and the bonds between them.


Chemical Reactions Analysis

The reactivity of this compound would depend on its exact structure. The 1,2,4-triazole ring is known to participate in various chemical reactions, particularly those involving the nitrogen atoms . The phenyl and cyclopropyl groups could also influence the compound’s reactivity.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Protective Effects Against Oxidative Stress

Research by Aktay, Tozkoparan, and Ertan (2005) explored the protective effects of thiazolo[3,2-b]-1,2,4-triazoles against ethanol-induced oxidative stress in mouse brain and liver. This study suggests that derivatives of the 1,2,4-triazole class, by modulating oxidative stress, could have implications for neuroprotective and hepatoprotective therapies (G. Aktay, B. Tozkoparan, M. Ertan, 2005).

Synthesis and Chemical Characterization

Abdelrazek et al. (2018) focused on the facile synthesis of novel triazolo[3,4-b]thiadiazines and triazolo[4,3-b]tetrazines starting from 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol, showcasing the compound's utility as a key intermediate in synthesizing a wide array of heterocyclic compounds with potential biological activities (F. M. Abdelrazek et al., 2018).

Anticancer Properties

A study by Šermukšnytė et al. (2022) demonstrated the cytotoxicity of 1,2,4-triazole-3-thiol derivatives bearing hydrazone moiety against human melanoma, breast cancer, and pancreatic carcinoma cell lines. This investigation underscores the potential of 1,2,4-triazole derivatives as scaffolds for developing new anticancer agents (Aida Šermukšnytė et al., 2022).

Antimicrobial Activities

Bayrak et al. (2009) synthesized new 1,2,4-triazoles, their Mannich and Schiff bases, and evaluated their antimicrobial activities, highlighting the potential use of such compounds in developing new antimicrobial agents (Hacer Bayrak et al., 2009).

Future Directions

The study of 1,2,4-triazole derivatives is a vibrant field due to their wide range of biological activities. Future research could explore the synthesis of new derivatives, their biological activity, and their potential applications in medicine .

properties

IUPAC Name

4-ethyl-3-(2-phenylcyclopropyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3S/c1-2-16-12(14-15-13(16)17)11-8-10(11)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZVZZHCETNJYMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C2CC2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol

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